4-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride
Description
4-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a 4-chloro-benzyloxymethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBICZLREIOELQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 4-chloro-benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride ion by the piperidine nitrogen. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the piperidine ring or the benzyloxymethyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted piperidine derivatives.
Oxidation: Piperidine N-oxide, benzyloxymethyl ketones.
Reduction: Reduced piperidine derivatives.
Hydrolysis: Alcohols and piperidine derivatives.
Scientific Research Applications
4-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-benzyloxy)-3-methoxy-benzylamine
- 5-(4-Chloro-benzyloxy)-2-hydroxymethyl-pyran-4-one
- 7-(4-Chloro-benzyloxy)-4-methyl-chromen-2-one
Uniqueness
4-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate features a fused ring system comprising pyrazole and pyridine functionalities. The presence of a nitro group at the 5-position and an ethyl carboxylate group at the 3-position contributes to its unique chemical properties and potential biological activities. Its molecular formula is .
The compound's mechanism of action is primarily attributed to its ability to interact with various biological macromolecules, influencing cellular pathways related to cell proliferation , apoptosis , and gene expression . The core structure of pyrazolo[1,5-a]pyrimidines allows for significant modulation of these processes, potentially leading to therapeutic applications in oncology due to its antitumor effects .
Antitumor Effects
Research indicates that Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate may exhibit antitumor properties by inhibiting specific enzymes involved in cancer progression. Studies have shown its potential to affect cellular signaling pathways critical for tumor growth .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate:
- Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited specific kinases involved in tumor growth, suggesting its potential as a therapeutic agent in cancer treatment .
- Cell Proliferation Assays : In vitro assays indicated that Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate significantly reduced the proliferation of various cancer cell lines, with IC50 values indicating potent activity .
- Mechanistic Insights : Further research into the biochemical pathways revealed that the compound influences apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic genes, thereby promoting cell death in malignant cells .
Pharmacokinetics
Understanding the pharmacokinetics of Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate is crucial for evaluating its bioavailability and efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
